molecular formula C13H17N3O2S3 B2455765 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1105216-57-6

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No. B2455765
CAS RN: 1105216-57-6
M. Wt: 343.48
InChI Key: FYHBGTQNWXRTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized through a variety of methods, including the use of piperazine and thiophene as starting materials. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has been found to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antitumor, and antimicrobial activity. The compound has also been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of effects that make it a promising candidate for further investigation. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, which may help to optimize its use in experiments. Additionally, further studies could investigate the safety and toxicity of the compound, which would be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has been achieved through several methods. One such method involves the reaction of piperazine with 2-bromo-4-(methylsulfonyl)benzaldehyde to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. Another method involves the reaction of 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine with 2-bromo-4-(thiophen-2-yl)acetic acid to form the thiazole derivative.

Scientific Research Applications

The potential therapeutic applications of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole have been explored in several scientific studies. One study found that the compound exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases. Another study found that the compound had antitumor activity against human gastric cancer cells, indicating that it may have potential as an anticancer agent.

properties

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S3/c1-21(17,18)16-6-4-15(5-7-16)9-13-14-11(10-20-13)12-3-2-8-19-12/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBGTQNWXRTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

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